3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1807979-71-0
VCID: VC0347148
InChI: InChI=1S/C6H9BrN4O/c1-3(2)8-5(12)4-9-6(7)11-10-4/h3H,1-2H3,(H,8,12)(H,9,10,11)
SMILES: CC(C)NC(=O)C1=NNC(=N1)Br
Molecular Formula: C6H9BrN4O
Molecular Weight: 233.07g/mol

3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide

CAS No.: 1807979-71-0

Cat. No.: VC0347148

Molecular Formula: C6H9BrN4O

Molecular Weight: 233.07g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide - 1807979-71-0

Specification

CAS No. 1807979-71-0
Molecular Formula C6H9BrN4O
Molecular Weight 233.07g/mol
IUPAC Name 5-bromo-N-propan-2-yl-1H-1,2,4-triazole-3-carboxamide
Standard InChI InChI=1S/C6H9BrN4O/c1-3(2)8-5(12)4-9-6(7)11-10-4/h3H,1-2H3,(H,8,12)(H,9,10,11)
Standard InChI Key GWHOKSOONWPFMH-UHFFFAOYSA-N
SMILES CC(C)NC(=O)C1=NNC(=N1)Br

Introduction

Structural Characteristics and Physical Properties

Chemical Structure and Nomenclature

3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is characterized by a five-membered triazole ring containing three nitrogen atoms. The compound features a bromine atom at the 3-position and an isopropyl group attached to the nitrogen atom of the triazole ring, along with a carboxamide functional group. The IUPAC name for this compound is 5-bromo-1H-1,2,4-triazole-3-carboxamide, indicating its core structure and substituents.

The triazole ring serves as the foundation of this compound's chemical behavior, providing it with both aromatic character and unique reactivity patterns. The three nitrogen atoms within the ring contribute to its ability to participate in various chemical interactions, including hydrogen bonding and coordination with metal ions.

Physical and Chemical Properties

The physical and chemical properties of 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide are summarized in the following table:

PropertyValue/Description
Molecular FormulaC6H9BrN4O
Molecular WeightApproximately 190.99 g/mol
Physical StateSolid at room temperature
ClassificationHeterocyclic compound, Triazole derivative
Key Functional GroupsTriazole ring, Carboxamide group, Bromine
ReactivityParticipates in substitution, coordination, and hydrogen bonding

The presence of both the bromine atom and the isopropyl group in the structure contributes significantly to its unique chemical properties and reactivity profile. The bromine atom, being electron-withdrawing, influences the electronic distribution across the triazole ring, while the isopropyl group affects the compound's solubility and steric properties.

Synthesis Methodologies

Reaction Conditions and Challenges

The synthesis of triazole derivatives like 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide requires controlled reaction conditions to ensure proper regiochemistry and minimize side reactions. Bromination typically employs reagents such as N-bromosuccinimide (NBS) or elemental bromine under carefully controlled temperature and solvent conditions to achieve selective bromination at the desired position.

The attachment of the isopropyl group often involves alkylation reactions using appropriate isopropyl halides in the presence of a base. These reactions must be conducted under conditions that favor N-alkylation while minimizing competing O-alkylation or multiple alkylation processes.

Chemical Reactivity and Interaction Profiles

Characteristic Reactions

3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide exhibits reactivity patterns that are characteristic of substituted triazoles. The bromine atom at the 3-position is susceptible to nucleophilic substitution reactions, allowing for further functionalization of the molecule. The triazole ring itself can participate in various reactions, including complexation with metals due to the presence of multiple nitrogen atoms with lone pairs of electrons.

The carboxamide group provides additional reactivity, participating in hydrogen bonding interactions that can influence the compound's behavior in biological systems. These functional groups collectively contribute to a rich and diverse reaction profile that makes this compound valuable in chemical research and potential applications.

Mechanism of Action in Biological Systems

In biological systems, triazole derivatives like 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide often interact with specific enzymes or receptors through hydrogen bonding, ionic interactions, or coordination with metal ions in active sites. The triazole ring acts as both a hydrogen bond donor and acceptor due to its nitrogen atoms, facilitating binding interactions with target proteins.

Research on similar triazole compounds has demonstrated that they can inhibit specific enzymes involved in crucial biological processes. For instance, triazole derivatives have been shown to inhibit ergosterol synthesis in fungal cell membranes, which explains their antifungal properties. This mechanism disrupts the integrity of fungal cell membranes, leading to cell death.

Applications in Scientific Research

Medicinal Chemistry Applications

In medicinal chemistry, 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide and similar triazole derivatives serve as valuable building blocks for the development of novel therapeutic agents. The triazole scaffold appears in numerous pharmaceuticals, particularly antifungal drugs, antibacterial agents, and other bioactive compounds.

Researchers utilize these compounds as starting materials or intermediates in the synthesis of more complex molecules with specific biological targets. The ability to modify the triazole core through various synthetic transformations makes it a versatile platform for drug discovery efforts.

Chemical Research and Development

Beyond medicinal applications, 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide has value in fundamental chemical research. The compound serves as a model system for studying the reactivity of substituted triazoles and for developing new synthetic methodologies for heterocyclic chemistry. Additionally, the ability of triazoles to form stable complexes with metals makes them useful in coordination chemistry studies.

The unique structure and reactivity of this compound also make it valuable for investigating structure-property relationships and for developing new materials with specific physical or chemical characteristics. These applications extend the significance of the compound beyond biological research into broader areas of chemical science.

Comparative Analysis with Related Compounds

Structural Analogs

3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide belongs to a family of related triazole derivatives with varying substituents and functional groups. A closely related compound is 3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide, which features an additional methoxymethyl group at the 1-position of the triazole ring.

The following table compares key features of these related compounds:

CompoundDistinguishing FeaturesMolecular FormulaApplications
3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamideNo substituent at 1-positionC6H9BrN4OPotential antimicrobial, chemical research
3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamideMethoxymethyl group at 1-positionC8H13BrN4O2Similar applications with modified properties

These structural variations lead to differences in physicochemical properties, biological activities, and potential applications, highlighting the importance of precise structure-activity relationships in this class of compounds.

Functional Equivalents

Beyond direct structural analogs, 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide shares functional characteristics with other heterocyclic compounds containing nitrogen atoms in similar arrangements. These functional equivalents may include other azoles (such as imidazoles or pyrazoles) or compounds with similar substituent patterns.

The comparative study of these functional equivalents provides valuable insights into the role of specific structural elements in determining chemical reactivity and biological activity. Such comparisons guide the design of new compounds with optimized properties for specific applications.

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